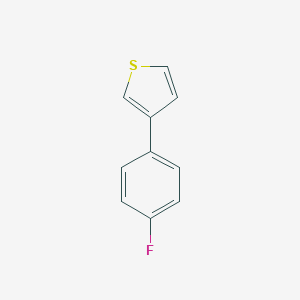

3-(4-Fluorophenyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(4-fluorophenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FS/c11-10-3-1-8(2-4-10)9-5-6-12-7-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOUBJDINSHIPE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

153312-51-7 | |

| Record name | Thiophene, 3-(4-fluorophenyl)-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=153312-51-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID70428358 | |

| Record name | 3-(4-fluorophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119492-73-8 | |

| Record name | 3-(4-fluorophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70428358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Properties of 3-(4-Fluorophenyl)thiophene

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-(4-fluorophenyl)thiophene, a key heterocyclic building block in modern organic synthesis. The document delves into the principal synthetic methodologies for its preparation, with a focus on palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Stille couplings. Each synthetic section includes a discussion of the underlying reaction mechanism, detailed experimental protocols, and insights into the selection of reagents and reaction conditions. Furthermore, this guide presents a thorough characterization of the physicochemical and spectroscopic properties of this compound, supported by tabulated data and spectral information. The influence of the 4-fluorophenyl substituent on the reactivity of the thiophene ring towards electrophilic substitution is also examined. Finally, the guide highlights the significant applications of this compound as a versatile intermediate in the development of pharmaceuticals and advanced organic materials, underscoring its importance in contemporary chemical research.

Introduction

Thiophene and its derivatives are a cornerstone of heterocyclic chemistry, with their structural motifs being integral to a vast array of functional molecules.[1][2] The unique electronic properties of the sulfur-containing aromatic ring bestow upon these compounds a diverse range of biological activities and material characteristics.[3] Among the myriad of substituted thiophenes, 3-arylthiophenes have garnered considerable attention as pivotal intermediates in the synthesis of pharmaceuticals and organic electronic materials.

This guide focuses specifically on this compound, a molecule of significant interest due to the combined electronic effects of the thiophene ring and the fluorine-substituted phenyl group. The introduction of a fluorine atom can modulate a molecule's metabolic stability, lipophilicity, and binding interactions, making it a valuable tool in drug design. This document serves as an in-depth technical resource for researchers, providing a detailed examination of the synthesis, properties, and applications of this versatile compound.

Synthetic Methodologies

The construction of the C-C bond between the thiophene and phenyl rings is the central challenge in the synthesis of this compound. Palladium-catalyzed cross-coupling reactions have emerged as the most efficient and versatile methods for this transformation, offering high yields and broad functional group tolerance.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and widely utilized method for the formation of biaryl compounds.[4] The reaction typically involves the coupling of an organoboron reagent with an organohalide in the presence of a palladium catalyst and a base. For the synthesis of this compound, two primary disconnection approaches are viable: coupling of a 3-thienylboronic acid with a 4-fluoroaryl halide, or the more common approach of coupling a 4-fluorophenylboronic acid with a 3-halothiophene.

Mechanism: The catalytic cycle of the Suzuki-Miyaura coupling is a well-established process that begins with the oxidative addition of the organohalide to a Pd(0) species. This is followed by transmetalation with the organoboron reagent, which is activated by the base. The cycle concludes with reductive elimination to yield the desired biaryl product and regenerate the Pd(0) catalyst.

Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling

-

Reactants: 3-Bromothiophene, 4-fluorophenylboronic acid, palladium catalyst (e.g., Pd(PPh₃)₄ or [Pd(dppf)Cl₂]), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

-

Solvent: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, or DME) and water is commonly used.

-

Procedure:

-

To a reaction vessel, add 3-bromothiophene (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and the base (2.0-3.0 eq.).

-

Add the solvent system and degas the mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.

-

Add the palladium catalyst (typically 1-5 mol%) to the reaction mixture.

-

Heat the reaction mixture to a temperature ranging from 80-110 °C and monitor the reaction progress by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford this compound.

-

Causality in Experimental Choices: The choice of catalyst, base, and solvent can significantly impact the reaction yield and purity. For instance, bulky, electron-rich phosphine ligands on the palladium catalyst can facilitate the oxidative addition and reductive elimination steps. The base is crucial for the activation of the boronic acid in the transmetalation step. A biphasic solvent system is often employed to ensure the solubility of both the organic and inorganic reagents.

Diagram: Suzuki-Miyaura Coupling Catalytic Cycle

Sources

Introduction: The Significance of a Fluorinated Thiophene Scaffold

An In-depth Technical Guide to the Physicochemical Properties of 3-(4-fluorophenyl)thiophene

Prepared by a Senior Application Scientist

This guide offers a comprehensive exploration of this compound, a heterocyclic compound of significant interest in modern chemical research. Designed for researchers, medicinal chemists, and materials scientists, this document moves beyond a simple data sheet to provide a deeper understanding of the compound's synthesis, structural characteristics, and reactivity, highlighting the scientific reasoning behind its application in drug discovery and materials science.

This compound belongs to the thiophene class of heterocyclic aromatic compounds, which are foundational scaffolds in numerous areas of chemical science.[1] The core structure, a five-membered ring containing a sulfur atom, imparts unique electronic properties and reactivity.[2] The introduction of a 4-fluorophenyl group at the 3-position is a deliberate synthetic choice. The fluorine atom, due to its high electronegativity and small size, can significantly modulate a molecule's physicochemical properties, including metabolic stability, membrane permeability, and binding affinity to biological targets.[3][4] This makes this compound and its derivatives particularly valuable as building blocks in the synthesis of pharmaceuticals and advanced functional materials.[3][5]

Synthesis: The Suzuki-Miyaura Cross-Coupling Approach

The formation of the C-C bond between the thiophene and phenyl rings is most reliably achieved via palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a preferred method due to its high yields, tolerance of a wide range of functional groups, and relatively mild reaction conditions.[6][7]

Rationale for Method Selection

The Suzuki-Miyaura coupling is chosen for its robustness and versatility in creating biaryl systems.[7] The mechanism involves a well-understood catalytic cycle with three main steps: oxidative addition, transmetalation, and reductive elimination.[8] This process is highly efficient for coupling an organoboron species (like 4-fluorophenylboronic acid) with an organohalide (like 3-bromothiophene).

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established Suzuki-Miyaura coupling methodologies.

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromothiophene (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and an inorganic base such as potassium carbonate (2.0 eq).

-

Solvent and Catalyst Addition: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen). Add a suitable solvent system, such as a mixture of toluene and water (e.g., 4:1 v/v). Degas the mixture by bubbling the inert gas through it for 15-20 minutes.

-

Catalyst Introduction: Add a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.02-0.05 eq), to the mixture under a positive flow of inert gas.

-

Reaction: Heat the reaction mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by column chromatography on silica gel using a non-polar eluent (e.g., hexane or petroleum ether) to yield the pure product.

Physicochemical and Spectroscopic Profile

The identity, purity, and physical characteristics of this compound are established through a combination of physical measurements and spectroscopic analysis.

Core Physicochemical Data

| Property | Value | Reference |

| IUPAC Name | This compound | [9] |

| CAS Number | 119492-73-8 | [9] |

| Molecular Formula | C₁₀H₇FS | [9][10] |

| Molecular Weight | 178.23 g/mol | [9][10] |

| Appearance | White to light yellow solid | Inferred from synthesis |

| XLogP3 (Lipophilicity) | 3.3 | [9] |

Spectroscopic Validation

Spectroscopic analysis is non-negotiable for structural confirmation. The data presented below are characteristic of the compound's structure.

| Technique | Observed Signals and Interpretation | Reference |

| ¹H NMR | Signals in the aromatic region (approx. 7.0-7.6 ppm). Protons on the thiophene ring will appear as distinct multiplets or doublets. The protons on the fluorophenyl ring will show characteristic splitting patterns due to both H-H and H-F coupling. | [11] |

| ¹³C NMR | Multiple signals in the aromatic region (approx. 115-145 ppm). The carbon directly bonded to the fluorine atom will appear as a doublet with a large C-F coupling constant. The other carbons in the fluorophenyl ring will also show smaller couplings to fluorine. | [9][12] |

| Mass Spec (GC-MS) | A prominent molecular ion peak (M⁺) at m/z ≈ 178, corresponding to the molecular weight of the compound. | [9] |

Structural Insights and Chemical Reactivity

The interplay between the thiophene ring and the fluorophenyl substituent governs the molecule's overall properties.

-

Reactivity: The thiophene ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution reactions (e.g., halogenation, nitration) primarily at the 2- and 5-positions.[2][13] The 3-position is less reactive. The 4-fluorophenyl group acts as a deactivating group via its inductive effect (-I), slightly reducing the nucleophilicity of the thiophene ring. This electronic influence is a key consideration for any subsequent chemical modifications of the scaffold. The compound can also participate in polymerization reactions, leveraging the reactive sites on the thiophene ring to form conjugated polymers.[14]

Applications in Research and Drug Development

This compound is not an end product but a versatile intermediate. Its value lies in its potential to be elaborated into more complex, high-value molecules.

Sources

- 1. jstage.jst.go.jp [jstage.jst.go.jp]

- 2. sciensage.info [sciensage.info]

- 3. benchchem.com [benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 8. youtube.com [youtube.com]

- 9. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. GSRS [precision.fda.gov]

- 11. rsc.org [rsc.org]

- 12. spectrabase.com [spectrabase.com]

- 13. scribd.com [scribd.com]

- 14. researchgate.net [researchgate.net]

Strategic Overview: The Value Proposition of an Aryl-Thiophene Scaffold

An In-Depth Technical Guide to 3-(4-Fluorophenyl)thiophene

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and process development scientists working with this compound (CAS No. 119492-73-8). We will move beyond a simple recitation of facts to explore the synthetic rationale, chemical behavior, and practical applications of this important heterocyclic building block. Our focus is on providing actionable insights grounded in established chemical principles to support laboratory and development endeavors.

This compound belongs to the aryl-thiophene class, a structural motif frequently encountered in pharmaceuticals and advanced materials. The thiophene ring, a sulfur-containing aromatic heterocycle, is considered a bioisostere of the benzene ring but possesses distinct electronic properties and metabolic profiles.[1] This makes it a "privileged scaffold" in drug design, appearing in marketed drugs with applications ranging from anticancer and anti-inflammatory to antipsychotic agents.[2][3][4][5]

The strategic incorporation of a 4-fluorophenyl group imparts several key advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of oxidative metabolism and thereby increasing the compound's in-vivo half-life.

-

Modulated Lipophilicity: Fluorine substitution increases lipophilicity, which can enhance membrane permeability and target engagement.

-

Binding Interactions: The fluorine atom can participate in favorable non-covalent interactions (e.g., hydrogen bonds, dipole-dipole) with protein targets.

Specifically, this compound is recognized as a relevant compound in the context of Canagliflozin, a sodium-glucose cotransporter 2 (SGLT2) inhibitor for treating type 2 diabetes, where it may arise as a key intermediate or a process-related impurity.[6][7] Its precise synthesis and characterization are therefore of significant industrial and academic interest.

Core Physicochemical & Spectroscopic Identity

A precise understanding of a molecule's physical and spectroscopic properties is the foundation of all subsequent experimental work.

Key Properties Summary

The fundamental identifiers and properties of this compound are summarized below for quick reference.

| Property | Value | Reference |

| CAS Number | 119492-73-8 | [8][9] |

| Molecular Formula | C₁₀H₇FS | [8][9][10] |

| Molecular Weight | 178.23 g/mol | [8][11][12] |

| IUPAC Name | This compound | [11] |

| SMILES | C1=CC(=CC=C1C2=CSC=C2)F | [9][11] |

| InChIKey | WUOUBJDINSHIPE-UHFFFAOYSA-N | [11][13] |

| Exact Mass | 178.02524956 Da | [11][13] |

Spectroscopic Signature for Structural Verification

Empirical verification of the compound's structure is achieved through a combination of spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum is expected to show distinct signals for the two aromatic systems. The thiophene ring protons at positions 2, 4, and 5 will appear as complex multiplets or doublets of doublets. The 4-fluorophenyl ring will exhibit two sets of signals, typically seen as two apparent triplets or doublets of doublets, characteristic of a 1,4-disubstituted benzene ring with strong coupling between adjacent protons and weaker coupling to the fluorine atom.

-

¹³C NMR: Carbon NMR provides a map of the carbon skeleton. Ten distinct signals are expected. The carbon attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF), which is a definitive diagnostic feature. Public databases confirm the availability of computed ¹³C NMR data.[11][13]

-

¹⁹F NMR: A single resonance will be observed for the fluorine atom, with its chemical shift providing information about the electronic environment of the phenyl ring.

-

-

Mass Spectrometry (MS):

-

GC-MS analysis will show a molecular ion (M⁺) peak at an m/z corresponding to the compound's exact mass (178.0253).[11][13] The fragmentation pattern can provide further structural confirmation, often showing fragments corresponding to the loss of sulfur-containing moieties or the fluorophenyl group.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will display characteristic absorption bands for C-H stretching of the aromatic rings (~3100-3000 cm⁻¹), C=C aromatic ring stretching (~1600-1450 cm⁻¹), a strong C-F stretching band (~1250-1100 cm⁻¹), and vibrations associated with the thiophene C-S bond.

-

Synthesis Methodologies: A Comparative Analysis

The formation of the C-C bond between the thiophene and fluorophenyl rings is the central challenge in synthesizing this compound. Palladium-catalyzed cross-coupling reactions are the dominant and most versatile strategies employed for this purpose.

The Workhorse: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is arguably the most widely used method for constructing biaryl linkages due to its operational simplicity, high functional group tolerance, and the general stability and low toxicity of its boronic acid reagents.[14][15][16]

Causality of Component Selection:

-

Reactants: The coupling can be performed in two ways: (A) 3-bromothiophene with 4-fluorophenylboronic acid, or (B) 3-thienylboronic acid with 1-bromo-4-fluorobenzene. The choice depends on the commercial availability and cost of the starting materials. Both 3-bromothiophene and 4-fluorophenylboronic acid are readily available.

-

Catalyst: A palladium(0) species is the active catalyst. This is often generated in situ from a stable palladium(II) precatalyst like [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂).[14] The dppf ligand provides the necessary steric bulk and electron-richness to facilitate the catalytic cycle.

-

Base: A base, typically potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is essential for activating the boronic acid via the formation of a more nucleophilic boronate complex, which is required for the transmetalation step.

-

Solvent: A polar aprotic solvent like 1,4-dioxane, N,N-Dimethylformamide (DMF), or Dimethoxyethane (DME) is used to solubilize the reactants and facilitate the reaction.[14][17]

Caption: Catalytic cycle for the Suzuki-Miyaura synthesis of this compound.

Protocol 1: Typical Suzuki-Miyaura Synthesis

-

Inert Atmosphere: To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 3-bromothiophene (1.0 eq.), 4-fluorophenylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

-

Catalyst Addition: Add the palladium catalyst, such as Pd(dppf)Cl₂ (0.02 - 0.05 eq.).

-

Solvent & Degassing: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times. Add a degassed solvent mixture, such as 1,4-dioxane/water (4:1). Rationale: Oxygen can oxidize the active Pd(0) catalyst, so removing it is critical for efficiency.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or GC-MS.

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate or dichloromethane). Rationale: The aqueous wash removes the inorganic base and boronic acid byproducts.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by silica gel column chromatography to yield the pure compound.

The Stille Cross-Coupling

The Stille reaction offers an alternative C-C bond formation strategy, coupling an organohalide with an organostannane (tin) reagent.[18][19]

Causality of Component Selection:

-

Reactants: The coupling would involve either 3-bromothiophene and (4-fluorophenyl)tributylstannane or 3-(tributylstannyl)thiophene and 1-bromo-4-fluorobenzene.

-

Catalyst: Palladium catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or Pd₂(dba)₃ with an added phosphine ligand are common.[20][21]

-

Additives: In some cases, additives like copper(I) iodide (CuI) or lithium chloride (LiCl) are used to accelerate the transmetalation step, which is often rate-limiting.[21]

-

Solvent: Anhydrous, non-protic solvents like toluene or DMF are required.[20]

Protocol 2: General Stille Coupling Procedure

-

Inert Atmosphere: In a Schlenk flask under an argon atmosphere, dissolve the organohalide (e.g., 3-bromothiophene, 1.0 eq.) and the organostannane (e.g., (4-fluorophenyl)tributylstannane, 1.1 eq.) in anhydrous toluene.[20]

-

Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 eq.).

-

Reaction: Heat the mixture to 90-110 °C for 12-16 hours.[20] Monitor the reaction progress by TLC or GC-MS.

-

Workup: After cooling, the solvent is removed in vacuo. The residue is then taken up in an organic solvent.

-

Purification: The primary challenge with Stille couplings is the removal of toxic and often non-polar tin byproducts. This typically requires vigorous purification, often involving a potassium fluoride (KF) workup to precipitate tin salts, followed by column chromatography. Rationale: The high toxicity of organotin compounds necessitates careful handling and thorough purification.

Comparative Insight: While Stille reagents are often stable to air and moisture, the toxicity of tin compounds and the difficulty in removing them from the final product have led to the Suzuki-Miyaura coupling being favored in many pharmaceutical applications.[18][19]

Reactivity Profile: A Guide to Functionalization

The reactivity of this compound is dominated by the electron-rich nature of the thiophene ring.

-

Electrophilic Aromatic Substitution (EAS): The thiophene ring is highly activated towards EAS. The 3-aryl substituent directs incoming electrophiles primarily to the C2 and C5 positions.

-

C2 vs. C5 Reactivity: In 3-substituted thiophenes, the C2 position is generally more sterically accessible and electronically activated, making it the preferred site for substitution.[22] However, the regioselectivity can be influenced by the nature of the electrophile and the reaction conditions.

-

Potential Reactions: This allows for further functionalization, such as halogenation (e.g., using N-Bromosuccinimide to install a bromine at C2), Friedel-Crafts acylation, or Vilsmeier-Haack formylation.

-

-

C-H Activation/Direct Arylation: The C-H bonds at the C2 and C5 positions can be directly coupled with other aryl halides using palladium catalysis. This modern, atom-economical method allows for the synthesis of complex 2,5-diarylthiophenes, which are valuable structures in materials science.[23] Controlling the regioselectivity of these reactions remains an active area of research.[22][24]

Applications in Drug Discovery and Materials Science

The utility of this compound extends from being a synthetic intermediate to a core scaffold for discovering new functional molecules.

-

Pharmaceutical Intermediate: As noted, it is a key structural component related to the SGLT2 inhibitor Canagliflozin, making its synthesis and purity control critical for pharmaceutical manufacturing.[6]

-

Medicinal Chemistry Scaffold: The 3-arylthiophene framework is a versatile starting point for library synthesis. The reactive C2 and C5 positions can be elaborated to explore structure-activity relationships (SAR) for various biological targets. Thiophene derivatives have demonstrated a vast array of biological activities, including anticancer and antimicrobial properties.[2][5]

-

Organic Electronics: Aryl-thiophenes are fundamental building blocks for π-conjugated polymers and small molecules used in organic electronics.[2] Their ability to transport charge makes them suitable for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The fluorine atom can further tune the electronic properties (e.g., HOMO/LUMO levels) and solid-state packing of these materials.

Standard Synthesis & Characterization Workflow

For any scientist preparing this compound, a logical and self-validating workflow is essential to ensure both yield and purity.

Caption: A logical workflow for the synthesis and validation of this compound.

References

-

Benchchem. This compound-2-carboxylic acid | 1094325-89-9.

-

PubChem. This compound | C10H7FS | CID 7176329.

-

Axios Research. 3-(4-Fluorophenyl)-Thiophene - CAS - 119492-73-8.

-

Sci-Hub. Reactivity of 3-(pyrrol-1-yl)thiophenes in Pd-catalysed direct arylations.

-

BLD Pharm. 119492-73-8|this compound.

-

SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts.

-

Pharmaffiliates. CAS No : 119492-73-8 | Product Name : this compound.

-

LGC Standards. This compound-d4.

-

Beilstein Journals. Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes.

-

PubMed Central. Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group.

-

Guidechem. What are the synthetic steps for 2-(4-fluorophenyl)thiophene?.

-

Journal of the American Chemical Society. Room-Temperature Direct β-Arylation of Thiophenes and Benzo[b]thiophenes and Kinetic Evidence for a Heck-type Pathway.

-

Anax Laboratories. 119492-73-8 | 3-(4-fluorophenyl) thiophene.

-

Autechaux. Exploring 2-(4-Fluorophenyl)thiophene: A Key Intermediate in Pharmaceutical Innovation.

-

precisionFDA. This compound.

-

Wiley Online Library. Supplementary Information.

-

Google Patents. CN104292209A - Novel method for preparing 2-(4-fluorophenyl) thiophene (compound V).

-

PubMed. A Facile and Convenient Synthesis of 3-alkylamino-5-arylthiophenes With a Variety of Substituents at C-2 and Studies of Reaction Mechanisms.

-

Organic Syntheses. RECENT ADVANCES IN THE STILLE BIARYL COUPLING REACTION AND APPLICATIONS IN COMPLEX NATURAL PRODUCTS SYNTHESIS.

-

Organic Chemistry Portal. Stille Coupling.

-

ChemicalBook. 2-(4-Fluorophenyl)-thiophene synthesis.

-

Benchchem. A Comparative Guide to the Synthesis of 2-(4-fluorophenyl)thiophene.

-

PubChem. 2-(4-Fluorophenyl)thiophene | C10H7FS | CID 21894783.

-

Wikipedia. Stille reaction.

-

NIH National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads.

-

Organic Chemistry Portal. Thiophene synthesis.

-

Wiley Online Library. Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction.

-

Myers Group, Harvard University. The Stille Reaction - Chem 115.

-

MDPI Encyclopedia. Thiophene-Based Compounds.

-

International Journal of Scientific Research in Science and Technology. Synthesis, Characterization of thiophene derivatives and its biological applications.

-

ResearchGate. (PDF) Design and Synthesis of Arylthiophene-2-Carbaldehydes via Suzuki-Miyaura Reactions and Their Biological Evaluation.

-

Synthetic Communications. Syntheses of 2-(Pentafluorophenyl)thiophene Derivatives via the Palladium- Catalyzed Suzuki Reaction.

-

MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles.

-

Benchchem. Discovery and history of thiophene compounds in medicinal chemistry.

-

MDPI. 3-(4-Fluorophenyl)-1-(1-(4-fluorophenyl)-3,3,3-trifluoroprop-1-en-1-yl)-5-fluoro-1H-pyrazole.

-

TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

-

K.T.H.M. College. A Mini Review on Thiophene-based derivatives as anticancer agents.

-

YouTube. Suzuki cross-coupling reaction.

-

Cognizance Journal of Multidisciplinary Studies. The Significance of Thiophene in Medicine: A Systematic Review of the Literature.

Sources

- 1. cognizancejournal.com [cognizancejournal.com]

- 2. benchchem.com [benchchem.com]

- 3. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. journalwjarr.com [journalwjarr.com]

- 6. pharmaffiliates.com [pharmaffiliates.com]

- 7. anaxlab.com [anaxlab.com]

- 8. 3-(4-Fluorophenyl)-Thiophene - CAS - 119492-73-8 | Axios Research [axios-research.com]

- 9. 119492-73-8|this compound|BLD Pharm [bldpharm.com]

- 10. This compound-d4 | LGC Standards [lgcstandards.com]

- 11. This compound | C10H7FS | CID 7176329 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. GSRS [precision.fda.gov]

- 13. spectrabase.com [spectrabase.com]

- 14. mdpi.com [mdpi.com]

- 15. tcichemicals.com [tcichemicals.com]

- 16. youtube.com [youtube.com]

- 17. 2-(4-Fluorophenyl)-thiophene synthesis - chemicalbook [chemicalbook.com]

- 18. Stille Coupling [organic-chemistry.org]

- 19. Stille reaction - Wikipedia [en.wikipedia.org]

- 20. rsc.org [rsc.org]

- 21. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 22. BJOC - Hindered aryl bromides for regioselective palladium-catalysed direct arylation at less favourable C5-carbon of 3-substituted thiophenes [beilstein-journals.org]

- 23. Sci-Hub. Reactivity of 3-(pyrrol-1-yl)thiophenes in Pd-catalysed direct arylations / Tetrahedron, 2015 [sci-hub.box]

- 24. Regiocontroled Pd-catalysed C5-arylation of 3-substituted thiophene derivatives using a bromo-substituent as blocking group - PMC [pmc.ncbi.nlm.nih.gov]

Quantum Chemical Investigation of Fluorinated Thiophenes: A Methodological and Applied Guide for Researchers

An In-Depth Technical Guide

Introduction

Thiophene and its derivatives represent a cornerstone in heterocyclic chemistry, forming the structural basis for a multitude of functional materials and pharmacologically active compounds.[1][2] The strategic introduction of fluorine atoms into the thiophene scaffold dramatically alters its physicochemical properties, offering a powerful tool for fine-tuning molecular characteristics.[3][4] Fluorination can enhance metabolic stability and binding affinity in drug candidates, and modify the electronic properties of organic semiconductors for applications in electronics.[1]

Predicting these effects and guiding the rational design of novel fluorinated thiophenes necessitates a deep understanding of their electronic structure and reactivity. Quantum chemical investigations provide an indispensable toolkit for this purpose, enabling the elucidation of molecular properties, reaction mechanisms, and spectroscopic signatures from first principles.[5] This guide serves as a technical resource for researchers, scientists, and drug development professionals, offering a framework for applying computational chemistry to the study of fluorinated thiophenes. We will move beyond procedural lists to explain the causality behind methodological choices, ensuring a robust and insightful computational workflow.

Theoretical Foundations: Selecting the Right Tools for the Job

The unique electronic nature of both the electron-rich thiophene ring and the highly electronegative fluorine atom presents specific challenges for computational modeling. The primary goal is to select a theoretical framework that accurately captures the interplay of inductive effects, resonance, and potential non-covalent interactions without incurring prohibitive computational costs.

The Workhorse: Density Functional Theory (DFT)

For systems of this size and complexity, Density Functional Theory (DFT) strikes the optimal balance between accuracy and computational efficiency.[5] Unlike more costly wavefunction-based methods, DFT calculates the electronic structure based on the electron density, making it well-suited for the molecules of interest in materials and drug discovery.

-

Expert Insight: The choice of the exchange-correlation functional is paramount. The B3LYP hybrid functional is a widely used and well-benchmarked starting point for many organic systems.[2][6] However, for systems where non-covalent interactions or long-range effects are critical (e.g., crystal packing or receptor-ligand interactions), dispersion-corrected functionals like the ωB97X-D are often a superior choice.[7][8]

Describing the Electrons: The Role of the Basis Set

A basis set is the set of mathematical functions used to build the molecular orbitals. For molecules containing sulfur and fluorine, a flexible and robust basis set is non-negotiable.

-

Causality in Choice: Both sulfur and fluorine have numerous valence electrons and are highly polarizable. Therefore, the basis set must include:

-

Polarization Functions (e.g., (d,p)): These allow the shape of the atomic orbitals to deform, which is essential for accurately describing chemical bonds.

-

Diffuse Functions (e.g., + or aug-): These are crucial for describing the electron density far from the nucleus, which is vital for anions, excited states, and weak intermolecular interactions.[9]

-

-

Recommended Basis Sets:

-

Pople Style: The 6-311+G(d,p) basis set offers a good starting point for geometry optimizations and property calculations of isolated molecules.[10]

-

Dunning's Correlation-Consistent: For higher accuracy, especially for energy calculations or detailed bonding analysis, the augmented correlation-consistent basis sets like aug-cc-pVTZ are highly recommended.[10][11]

-

Simulating Reality: Incorporating Solvent Effects

Most chemical and biological processes occur in solution. Ignoring the solvent can lead to significant errors in predicted properties and reactivities. Implicit solvation models treat the solvent as a continuous medium with a defined dielectric constant, offering an efficient way to account for bulk solvent effects.[12][13]

-

Common Models: The Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD) are widely implemented and have been shown to provide reliable results for a broad range of solvents and solutes.[14][15]

Core Computational Protocols

The following section details step-by-step workflows for the fundamental investigation of fluorinated thiophenes. These protocols are designed to be self-validating, incorporating checks to ensure the reliability of the results.

Protocol 1: Geometry Optimization and Frequency Analysis

The first step in any quantum chemical study is to find the lowest energy structure of the molecule.

-

Structure Input: Build the 3D structure of the fluorinated thiophene using molecular modeling software.

-

Calculation Setup:

-

Job Type: Geometry Optimization.

-

Method: Select a DFT functional (e.g., ωB97X-D).

-

Basis Set: Select an appropriate basis set (e.g., 6-311+G(d,p)).

-

Solvation: Specify the desired solvent using an implicit model (e.g., PCM, Water).

-

-

Execution: Run the calculation using a quantum chemistry software package (e.g., Gaussian, ORCA).

-

Validation (Crucial Step): After optimization, perform a Frequency Calculation at the same level of theory. A true energy minimum will have zero imaginary frequencies .[16] The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, and the geometry must be further refined.

Protocol 2: Analysis of Electronic Structure and Reactivity

Once a stable structure is obtained, a wealth of information can be extracted to understand the molecule's behavior.

-

Frontier Molecular Orbitals (FMOs):

-

How: Visualize the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO).

-

Why: The HOMO energy relates to the ionization potential (electron-donating ability), while the LUMO energy relates to the electron affinity (electron-accepting ability).[16] The HOMO-LUMO gap is a key indicator of chemical reactivity and electronic excitation energy.[17][18] Fluorination is known to lower both HOMO and LUMO energy levels.[19][20]

-

-

Molecular Electrostatic Potential (MEP):

-

How: Generate an MEP surface, which maps the electrostatic potential onto the electron density.

-

Why: The MEP visually identifies electron-rich (negative potential, typically red) and electron-poor (positive potential, typically blue) regions of a molecule.[20] This is invaluable for predicting sites susceptible to nucleophilic and electrophilic attack, respectively.

-

-

Natural Bond Orbital (NBO) Analysis:

-

How: Perform an NBO calculation on the optimized geometry.

-

Why: NBO analysis provides a chemically intuitive picture of bonding by localizing orbitals into lone pairs, and bonding/antibonding orbitals.[18] It quantifies atomic charges and reveals hyperconjugative interactions (e.g., lone pair -> antibonding orbital donations) that contribute to molecular stability.[21]

-

Protocol 3: Advanced Bond Analysis with QTAIM

The Quantum Theory of Atoms in Molecules (QTAIM) provides a rigorous method for analyzing the electron density topology to define atoms and chemical bonds.[22]

-

How: Generate a wavefunction file from the optimized geometry and process it with QTAIM-capable software (e.g., AIMAll, Multiwfn).[23]

-

Why: QTAIM locates Bond Critical Points (BCPs) between atoms. The properties of the electron density (ρ) and its Laplacian (∇²ρ) at these BCPs characterize the nature of the interaction.[23]

-

Covalent Bonds: High ρ, large and negative ∇²ρ.

-

Ionic/Polar Bonds (like C-F): Lower ρ, positive ∇²ρ.

-

Weak Interactions (H-bonds, Halogen bonds): Very low ρ, small and positive ∇²ρ. This analysis can quantitatively describe the strength and nature of the C-F and C-S bonds and any non-covalent interactions within the system.[7][24][25]

-

Application Case Study: The Electronic Impact of Fluorination on Thiophene

To illustrate the power of these methods, we can compare the calculated properties of unsubstituted thiophene with 2,3,4,5-tetrafluorothiophene. The introduction of highly electronegative fluorine atoms has profound and predictable consequences.

-

Inductive Effect: Fluorine atoms strongly withdraw electron density from the thiophene ring via the sigma framework (-I effect). This is the dominant electronic interaction.

-

Resonance Effect: Fluorine lone pairs can donate electron density back to the ring (+R effect), but this is generally weaker than the inductive withdrawal.

The primary consequence of this strong electron withdrawal is the stabilization (lowering) of all molecular orbital energy levels.

Data Presentation: Calculated Properties

The table below summarizes key properties calculated at the ωB97X-D/aug-cc-pVTZ level of theory in a simulated aqueous environment (PCM).

| Property | Thiophene | 2,3,4,5-Tetrafluorothiophene | Rationale for Change |

| HOMO Energy (eV) | -6.98 | -8.15 | Strong inductive withdrawal by fluorine atoms stabilizes the electron-rich π-system.[26] |

| LUMO Energy (eV) | -0.85 | -2.10 | The entire orbital manifold is lowered in energy due to increased nuclear charge attraction.[26] |

| HOMO-LUMO Gap (eV) | 6.13 | 6.05 | The gap may slightly increase or decrease depending on the specific substitution pattern, but both FMOs are significantly lowered.[26] |

| Dipole Moment (Debye) | 0.55 | 2.85 | The highly polar C-F bonds create a large net molecular dipole moment.[19] |

| Most Negative MEP (kcal/mol) | -25.3 (on ring) | -15.1 (on F atoms) | Electron density is pulled from the ring towards the fluorine atoms, making the ring less nucleophilic. |

Expert Interpretation: The data clearly shows that perfluorination makes the thiophene ring significantly more electron-poor. This increases its resistance to electrophilic attack and oxidation while making it more susceptible to nucleophilic attack. The increased electron affinity (lower LUMO) and ionization potential (more negative HOMO) are key parameters for designing n-type organic semiconductor materials.[17][19][26]

Conclusion

The quantum chemical investigation of fluorinated thiophenes is a powerful strategy for accelerating research and development in medicinal chemistry and materials science. By leveraging Density Functional Theory with appropriate functionals and basis sets, researchers can reliably predict the impact of fluorination on molecular geometry, electronic structure, and reactivity. The systematic application of the protocols outlined in this guide—from validated geometry optimizations to advanced bonding analyses like QTAIM—provides a robust framework for generating actionable insights. This computational-first approach not only explains experimental observations but also enables the in-silico design of novel molecules with tailored properties, ultimately reducing the time and resources required for discovery.

References

-

Salzner, U. (2010). Effects of perfluorination on thiophene and pyrrole oligomers. The Journal of Physical Chemistry A, 114(16), 5397-405. [Link]

-

Ghiasi, R., & Shajari, N. (2024). Insights into the adsorption of thiophene and fluorinated-thiophenes on the Mg4O4 cluster: a quantum chemical investigation. Journal of Sulfur Chemistry. [Link]

-

Naviz, M., et al. (2014). Effect of fluorination on electronic properties of polythienothiophene-co-benzodithiophenes and their fullerene complexes. ACS Applied Materials & Interfaces, 6(20), 17695-705. [Link]

-

Chen, Z., et al. (2014). Effects of fluorination on the properties of thieno[3,2-b]thiophene-bridged donor–π–acceptor polymer semiconductors. Polymer Chemistry, 5(3), 868-875. [Link]

-

Li, Y., et al. (2015). Theoretical study of the fluorination effect on charge transport properties in fused thiophene derivatives. Physical Chemistry Chemical Physics, 17(28), 18635-44. [Link]

-

Naviz, M., et al. (2014). Effect of Fluorination on Electronic Properties of Polythienothiophene-co-benzodithiophenes and Their Fullerene Complexes. ACS Applied Materials & Interfaces, 6(20), 17695-17705. [Link]

-

Snee, P. T. (2019). Computational Methods to Predict the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Heteroaromatic Systems. The Journal of Organic Chemistry, 84(18), 11638-11646. [Link]

-

ResearchGate. (n.d.). Synthesis of thiophene derivatives: Substituent effect, Antioxidant activity, Cyclic voltammetry, Molecular Docking, DFT, and TD-DFT Calculations | Request PDF. [Link]

-

Raheem, A. H., et al. (2013). Density Functional Theory Calculations of Thiophene - Phenylene Systems And Their Adducts. Journal of Kufa-Physics, 5(2). [Link]

-

Al-Warhi, T., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. BMC Chemistry, 18(1), 228. [Link]

-

ResearchGate. (2024). (PDF) New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. [Link]

-

Douglas, J. T., et al. (2020). Experimental and computational insights into the mechanism of FLP mediated selective C–F bond activation. Chemical Science, 11(2), 453–459. [Link]

-

ResearchGate. (2016). What is the best basis set and/or level of theory used for compound containing sulfur and fluorine atoms?. [Link]

-

Breydo, I. Z., & Shaik, S. (2023). Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules. Molecules, 28(22), 7545. [Link]

-

NWChem. (n.d.). Solvation Models. [Link]

-

Geng, Y., et al. (2015). Theoretical investigations into the electronic structures and electron transport properties of fluorine and carbonyl end-functionalized quarterthiophenes. Journal of Molecular Graphics & Modelling, 59, 58-66. [Link]

-

ResearchGate. (2024). Insights into the adsorption of thiophene and fluorinated-thiophenes on the Mg 4 O 4 cluster: a quantum chemical investigation | Request PDF. [Link]

-

Serdyuk, O. V., et al. (2014). Fluorinated thiophenes and their analogues. Fluorine in Heterocyclic Chemistry, 1, 233-277. [Link]

-

Esrafili, M. D., & Mohammadian-Manesh, M. (2014). Insight into the nature of the interactions of furan and thiophene with hydrogen halides and lithium halides: ab initio and QTAIM studies. Structural Chemistry, 25(6), 1735-1744. [Link]

-

Kumar, A., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry, 15(4), 949-980. [Link]

-

Wang, Y., et al. (2020). Effects of lateral-chain thiophene fluorination on morphology and charge transport of BDT-T based small molecule donors: a study with multiscale simulations. Journal of Materials Chemistry C, 8(3), 1039-1049. [Link]

-

ResearchGate. (2024). Fluorine Gaussian basis set adopted for the MCF and SMC calculations in... [Link]

-

Ford, M. C., & Ho, P. S. (2016). Computational Tools To Model Halogen Bonds in Medicinal Chemistry. Journal of Medicinal Chemistry, 59(5), 1655-70. [Link]

-

Gaussian. (2021). Basis Sets. [Link]

-

ResearchGate. (n.d.). Bond analysis in meta-, and para-substituted thiophenols: overlap descriptors, local mode analysis, and QTAIM. [Link]

-

Serdyuk, O. V., et al. (2014). Fluorinated Thiophenes and Their Analogues. Fluorine in Heterocyclic Chemistry Volume 1, 233-277. [Link]

-

Ali, A., et al. (2021). Computational Study of Structural, Molecular Orbitals, Optical and Thermodynamic Parameters of Thiophene Sulfonamide Derivatives. Materials, 14(21), 6649. [Link]

-

ResearchGate. (2011). ChemInform Abstract: Synthesis of Fluorinated Thiophenes and Their Analogues. [Link]

-

Ghasemi, Z., et al. (2021). Improved prediction of solvation free energies by machine-learning polarizable continuum solvation model. Communications Chemistry, 4(1), 1-10. [Link]

-

Al-Warhi, T., et al. (2024). New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis. BMC Chemistry, 18(1), 228. [Link]

-

IS MUNI. (n.d.). Solvation Models. [Link]

-

ResearchGate. (n.d.). Theoretical study of the reactivity of furan- and thiophene-derived system in the aminocatalytic remote functionalization. [Link]

-

Accounts of Chemical Research. (2021). Halogen-Induced Controllable Cyclizations as Diverse Heterocycle Synthetic Strategy. [Link]

-

EXERCISE BOOK. (n.d.). [Link]

-

YouTube. (2023). 2023 VWSCC: Session 08 — Solvent Models. [Link]

-

YouTube. (2024). Performing Live QTAIM Analysis in Multiwfn | Understanding Bond Critical Points (BCPs). [Link]

-

Reddit. (2023). Which Basis Set and Functional to use when?. [Link]

-

IOSR Journal. (n.d.). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. [Link]

-

ResearchGate. (n.d.). Quantum Mechanical Study of the Reaction Mechanism for 2π-2π Cycloaddition of Fluorinated Methylene Groups | Request PDF. [Link]

-

SciTechDaily. (2024). Scientists Made a Flash of Light Disappear Inside a Liquid. [Link]

-

ChemRxiv. (2020). Theoretical studies of furan and thiophene nanothreads: structures, cycloaddition barriers and activation volumes. [Link]

-

ACS Publications. (2021). Torsional Profiles of Thiophene and Furan Oligomers: Probing the Effects of Heterogeneity and Chain Length. [Link]

-

ACS Publications. (2023). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. [Link]

-

Wiley-VCH. (2007). An Introduction to the Quantum Theory of Atoms in Molecules. [Link]

Sources

- 1. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Fluorinated Thiophenes and Their Analogues [ouci.dntb.gov.ua]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. gaussian.com [gaussian.com]

- 10. researchgate.net [researchgate.net]

- 11. Studying the Hemibond: High-Level Ab Initio Calculations on Complexes of Atomic Fluorine with Halogenated Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 12. is.muni.cz [is.muni.cz]

- 13. youtube.com [youtube.com]

- 14. Solvation Models - NWChem [nwchemgit.github.io]

- 15. Improved prediction of solvation free energies by machine-learning polarizable continuum solvation model - PMC [pmc.ncbi.nlm.nih.gov]

- 16. iasj.rdd.edu.iq [iasj.rdd.edu.iq]

- 17. Theoretical study of the fluorination effect on charge transport properties in fused thiophene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 18. iosrjournals.org [iosrjournals.org]

- 19. Effect of fluorination on electronic properties of polythienothiophene-co-benzodithiophenes and their fullerene complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. New thiophene derivatives: chemoselective synthesis, antitumor effectiveness, structural characterization, DFT calculations, Hirshfeld surface, and Fukui function analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 22. application.wiley-vch.de [application.wiley-vch.de]

- 23. youtube.com [youtube.com]

- 24. tandfonline.com [tandfonline.com]

- 25. Insight into the nature of the interactions of furan and thiophene with hydrogen halides and lithium halides: ab initio and QTAIM studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Effects of perfluorination on thiophene and pyrrole oligomers - PubMed [pubmed.ncbi.nlm.nih.gov]

3-(4-Fluorophenyl)thiophene molecular structure and formula.

An In-Depth Technical Guide to 3-(4-Fluorophenyl)thiophene: Synthesis, Characterization, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic building block of significant interest to the pharmaceutical and material science sectors. The document details the molecule's structural and physicochemical properties, provides an in-depth, field-proven protocol for its synthesis via palladium-catalyzed cross-coupling, outlines methods for its spectroscopic characterization, and explores its applications as a key pharmacophore in modern drug development. This guide is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Fluorophenylthiophene Scaffold

Heterocyclic compounds are the bedrock of medicinal chemistry, with the thiophene ring being a particularly prominent scaffold in numerous FDA-approved drugs.[1] Thiophene and its derivatives are recognized as "privileged structures" due to their ability to act as bioisosteres for phenyl rings, modulating physicochemical properties such as solubility and metabolic stability while maintaining or enhancing biological activity.[1]

The subject of this guide, this compound, combines the thiophene nucleus with a strategically fluorinated phenyl ring. The introduction of a fluorine atom is a cornerstone of modern drug design, often employed to enhance metabolic stability by blocking sites of oxidative metabolism, improve binding affinity with target proteins through favorable electrostatic interactions, and fine-tune lipophilicity to optimize pharmacokinetic profiles. This strategic combination makes this compound a valuable intermediate for creating novel molecular entities with therapeutic potential.

Molecular Structure and Physicochemical Properties

This compound is an aromatic heterocyclic compound. Its structure consists of a five-membered thiophene ring connected at the 3-position to the C1 position of a 4-fluorophenyl ring. This linkage provides a defined spatial arrangement of the two aromatic systems.

Caption: 2D Chemical Structure of this compound.

The key physicochemical and computed properties of this compound are summarized in the table below. It is important to note that experimental values for properties such as melting and boiling points are not widely reported and should be determined empirically.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇FS | [2][3] |

| Molecular Weight | 178.23 g/mol | [2] |

| CAS Number | 119492-73-8 | [2] |

| IUPAC Name | This compound | [2] |

| XLogP3 (Computed) | 3.3 | [2] |

| Topological Polar Surface Area | 28.2 Ų | [2] |

| Appearance | Not specified (likely off-white to yellow solid) | |

| Melting Point | Not reported | |

| Boiling Point | Not reported |

Synthesis and Purification: A Palladium-Catalyzed Approach

The most reliable and versatile method for constructing the C-C bond between the thiophene and phenyl rings is the Suzuki-Miyaura cross-coupling reaction.[4][5] This palladium-catalyzed reaction offers high functional group tolerance, mild reaction conditions, and utilizes commercially available and relatively non-toxic boronic acid reagents.[4] The following protocol is adapted from established procedures for analogous 2-substituted fluorophenylthiophenes and represents a robust method for laboratory-scale synthesis.[6][7]

Caption: Experimental workflow for Suzuki-Miyaura synthesis.

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

Materials:

-

3-Bromothiophene (1.0 eq)

-

4-Fluorophenylboronic acid (1.2 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq, 3 mol%)

-

Toluene, degassed

-

Ethanol, degassed

-

Deionized Water, degassed

-

Round-bottom flask, reflux condenser, magnetic stirrer, and inert gas (Nitrogen or Argon) supply

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-bromothiophene (1.0 eq), 4-fluorophenylboronic acid (1.2 eq), and anhydrous potassium carbonate (2.0 eq).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an oxygen-free environment. This is critical as oxygen can deactivate the palladium catalyst.

-

Solvent Addition: Add the degassed solvent system. A common and effective mixture is Toluene:Ethanol:Water in a 4:1:1 ratio. The biphasic system aids in dissolving both the organic reactants and the inorganic base.

-

Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (3 mol%). The catalyst is the engine of the reaction, facilitating the crucial bond formation.

-

Reaction: Heat the reaction mixture to reflux (typically 80-90°C) with vigorous stirring. The reaction progress should be monitored periodically by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting 3-bromothiophene is consumed (typically 6-12 hours).

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Add deionized water and transfer the mixture to a separatory funnel. Extract the aqueous layer three times with an organic solvent such as ethyl acetate.

-

Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification

The crude product is typically purified by flash column chromatography on silica gel.

-

Stationary Phase: Silica gel (230-400 mesh).

-

Mobile Phase: A non-polar eluent system, such as hexanes or a gradient of ethyl acetate in hexanes (e.g., 0% to 5% ethyl acetate), is generally effective. The polarity is chosen to achieve good separation between the product and any remaining starting materials or byproducts.

The fractions containing the pure product, as identified by TLC, are combined and the solvent is evaporated to yield this compound as a solid.

Spectroscopic Characterization

Unambiguous structural confirmation is achieved through a combination of spectroscopic techniques.

| Technique | Expected Characteristics |

| ¹H NMR | Signals for three distinct protons on the thiophene ring (in the aromatic region, ~7.0-7.6 ppm) and two distinct signals for the AA'BB' system of the 4-fluorophenyl ring (~7.1-7.6 ppm). Coupling constants will be indicative of their relative positions. |

| ¹³C NMR | Ten distinct carbon signals are expected. The carbon attached to fluorine will appear as a doublet due to C-F coupling. Spectroscopic databases confirm the availability of reference spectra.[2][8] |

| ¹⁹F NMR | A single signal for the fluorine atom on the phenyl ring. |

| Mass Spec. (GC-MS) | A molecular ion peak (M⁺) at m/z = 178.0252, corresponding to the exact mass of C₁₀H₇FS.[2] The fragmentation pattern will be characteristic of the aryl-thiophene structure. |

| IR Spectroscopy | Characteristic absorption bands for aromatic C-H stretching (~3100-3000 cm⁻¹), C=C stretching (~1600-1450 cm⁻¹), C-S bond vibrations in the thiophene ring, and a strong C-F stretching band (~1250-1100 cm⁻¹). |

Role in Medicinal Chemistry and Drug Development

While this compound is a building block rather than an active pharmaceutical ingredient, its value lies in the strategic combination of its two core moieties. Its isomer, 2-(4-fluorophenyl)thiophene, is a well-known key intermediate in the synthesis of Canagliflozin, a successful SGLT2 inhibitor for treating type 2 diabetes.[9] This establishes the industrial relevance and scalability of synthetic routes to this class of compounds.

Sources

- 1. rsc.org [rsc.org]

- 2. - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [precision.fda.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. 2-(4-Fluorophenyl)-thiophene synthesis - chemicalbook [chemicalbook.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. spectrabase.com [spectrabase.com]

- 9. Page loading... [guidechem.com]

Discovery and synthesis of novel thiophene analogues.

An In-Depth Technical Guide to the Discovery and Synthesis of Novel Thiophene Analogues

Authored by a Senior Application Scientist

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the strategies and methodologies central to the discovery and synthesis of novel thiophene analogues. Thiophene, a five-membered aromatic heterocycle, has established itself as a "privileged scaffold" in medicinal chemistry.[1] Its structural similarity to the benzene ring allows it to act as a bioisostere, often leading to compounds with enhanced potency, improved pharmacokinetic profiles, or novel biological activities.[1] Thiophene-containing molecules have found success across a vast range of therapeutic areas, including as antiplatelet agents (clopidogrel), antipsychotics (olanzapine), and anti-inflammatory drugs (tinoridine).[2][3][4]

This document moves beyond a simple recitation of protocols. It delves into the causality behind experimental choices, offering field-proven insights into both classical and contemporary synthetic strategies. We will explore the foundational ring-forming reactions that have been the bedrock of thiophene chemistry for decades, followed by an examination of modern techniques like C-H functionalization that offer unprecedented efficiency and molecular diversity.

Part 1: Foundational Synthetic Methodologies for the Thiophene Core

The construction of the thiophene ring from acyclic precursors remains a cornerstone of synthetic strategy. The choice of method is dictated by the desired substitution pattern and the availability of starting materials. Conventional methods like the Paal-Knorr, Gewald, and Fiesselmann syntheses, though long-established, are still widely employed due to their reliability and versatility.[2]

The Paal-Knorr Thiophene Synthesis

The Paal-Knorr synthesis is a robust method for creating substituted thiophenes from 1,4-dicarbonyl compounds.[5][6] The key transformation involves the condensation of the dicarbonyl with a sulfurizing agent, which acts to both introduce the sulfur heteroatom and facilitate the dehydration-driven cyclization.

Causality & Mechanistic Insight: The most common sulfurizing agents are phosphorus pentasulfide (P₄S₁₀) and Lawesson's reagent.[7][8] These reagents are powerful dehydrators, which is critical for driving the reaction to completion.[6] Mechanistic studies suggest the reaction proceeds through the sulfurization of the dicarbonyl to form a thioketone intermediate, which then cyclizes, rather than the initial formation of a furan followed by sulfurization.[6][7] This distinction is crucial as it explains why reaction yields and outcomes can differ significantly from simply treating the corresponding furan with the same sulfurizing agent.[7]

Experimental Protocol: Synthesis of 2,5-Dimethylthiophene

-

Reagent Setup: In a fume hood, equip a 100 mL round-bottom flask with a magnetic stirrer and a reflux condenser.

-

Charge Reagents: Add acetonylacetone (1,4-dicarbonyl; 11.4 g, 0.1 mol) to the flask. Carefully add phosphorus pentasulfide (P₄S₁₀; 9.0 g, 0.04 mol). Note: P₄S₁₀ is moisture-sensitive and toxic H₂S gas is a byproduct. Handle with appropriate care.[7]

-

Reaction: Gently heat the mixture using a heating mantle. An exothermic reaction will initiate. Control the heating to maintain a gentle reflux.

-

Workup: After the initial reaction subsides (approx. 30 minutes), allow the mixture to cool. Carefully add 50 mL of 10% sodium hydroxide solution to neutralize the acidic byproducts.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product with diethyl ether (3 x 30 mL).

-

Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by distillation to yield 2,5-dimethylthiophene.

Workflow Visualization

Caption: Paal-Knorr Synthesis Workflow.

The Gewald Aminothiophene Synthesis

The Gewald reaction is arguably the most universal and efficient method for synthesizing polysubstituted 2-aminothiophenes.[9][10] It is a multicomponent reaction that typically involves a ketone or aldehyde, an α-cyanoester (or other activated nitrile), and elemental sulfur in the presence of a base.[10]

Causality & Mechanistic Insight: The reaction's success lies in its sequential, one-pot nature. It begins with a base-catalyzed Knoevenagel-Cope condensation between the carbonyl compound and the activated nitrile.[11] The resulting α,β-unsaturated nitrile is the key intermediate. Elemental sulfur (S₈) is then attacked by the enolate of this intermediate, leading to a sulfur-containing adduct that subsequently cyclizes and tautomerizes to the stable 2-aminothiophene product.[9][11] The choice of base (often a morpholine or triethylamine) is critical to facilitate the initial condensation without promoting unwanted side reactions.

Experimental Protocol: Gewald Synthesis of Ethyl 2-amino-4,5-dimethylthiophene-3-carboxylate

-

Reagent Setup: To a 250 mL three-necked flask equipped with a mechanical stirrer, reflux condenser, and dropping funnel, add butan-2-one (8.9 mL, 0.1 mol), ethyl cyanoacetate (10.6 mL, 0.1 mol), and ethanol (50 mL).

-

Sulfur Addition: Add finely powdered sulfur (3.2 g, 0.1 g-atom).

-

Base Addition: While stirring vigorously, add morpholine (8.7 mL, 0.1 mol) dropwise from the dropping funnel at a rate that keeps the reaction temperature below 50°C.

-

Reaction: After the addition is complete, stir the mixture at 45-50°C for 2 hours.

-

Isolation: Cool the reaction mixture in an ice bath. The product will precipitate.

-

Purification: Collect the solid product by vacuum filtration, wash with cold ethanol, and recrystallize from ethanol to yield the pure 2-aminothiophene.[9]

Workflow Visualization

Caption: Key Stages of the Gewald Reaction.

The Fiesselmann Thiophene Synthesis

The Fiesselmann synthesis provides a regiocontrolled route to 3-hydroxy-2-thiophenecarboxylic acid derivatives.[12] This method involves the reaction of thioglycolic acid esters with α,β-acetylenic esters.[13][14]

Causality & Mechanistic Insight: The reaction proceeds via a sequence of base-catalyzed 1,4-conjugate additions.[13] The thioglycolate first adds to the triple bond of the acetylenic ester. A second thioglycolate molecule can then add to the resulting double bond, forming a thioacetal intermediate.[12] Base-induced cyclization, followed by elimination, leads to the final product. The reaction provides excellent control over the substituent placement, making it valuable for constructing highly functionalized thiophenes that are difficult to access through other means.[12]

Part 2: Modern Synthetic Strategies for Analogue Diversification

While classical methods are effective for building the core, modern drug discovery demands rapid access to a wide diversity of analogues. Advanced strategies, particularly those involving C-H functionalization, have revolutionized the way chemists approach the derivatization of the thiophene ring.

Direct C-H Functionalization

Direct C-H functionalization has emerged as a powerful, atom-economical strategy for creating C-C or C-heteroatom bonds, bypassing the need for traditional pre-functionalization steps (e.g., halogenation or lithiation).[15] For thiophenes, the C-H bonds at the α-positions (C2 and C5) are generally more reactive than those at the β-positions (C3 and C4).

Causality & Experimental Choices: Palladium catalysis is the most common platform for these transformations.[15] The choice of ligand, oxidant, and solvent is critical for controlling reactivity and, most importantly, regioselectivity. For instance, directing groups can be installed on the thiophene substrate to force functionalization at a specific, otherwise less reactive, C-H bond.[16] Recent advances have even demonstrated that regioselectivity can be switched based on catalyst loading or the use of co-catalysts like Silver(I), which can mediate C-H activation at near-room temperature.[17] Thioether-based ligands have been shown to significantly accelerate reaction rates and enable functionalization at sterically hindered sites.[18]

Comparative Data on Synthetic Methodologies

| Synthesis Method | Key Precursors | Typical Product Class | Advantages | Disadvantages |

| Paal-Knorr | 1,4-Dicarbonyls | Alkyl/Aryl-substituted thiophenes | Reliable, good for simple substitution patterns | Harsh reagents (P₄S₁₀), byproduct formation (H₂S).[5][7] |

| Gewald | Ketone, Activated Nitrile, Sulfur | 2-Aminothiophenes | High functional group tolerance, multicomponent, one-pot.[9][10] | Mechanism can be complex, sometimes requires optimization.[11] |

| Fiesselmann | Acetylenic Esters, Thioglycolates | 3-Hydroxy-2-carboxy-thiophenes | Excellent regiocontrol for specific patterns.[12] | Limited to specific precursor types. |

| Direct C-H Arylation | Thiophene, Aryl Halide | Aryl-substituted thiophenes | Atom-economical, avoids pre-functionalization, rapid diversification.[15] | Regioselectivity can be challenging, requires catalyst optimization. |

Part 3: Applications in Drug Discovery & Target Engagement

The synthetic methodologies described enable the creation of diverse libraries of thiophene analogues for screening against biological targets. The thiophene ring is often a key pharmacophore, participating directly in interactions with a receptor or enzyme active site.

A prime example is its role in anti-inflammatory drug candidates that target the cyclooxygenase (COX) enzymes.[19][20] Many potent COX inhibitors feature a central thiophene scaffold. The substituents installed via the aforementioned synthetic routes are crucial for modulating potency and selectivity (COX-1 vs. COX-2).

Signaling Pathway Visualization

Caption: Inhibition of the COX Pathway.

Computational Docking & Lead Optimization: Before undertaking complex syntheses, computational methods are invaluable for prioritizing candidates.[21] Molecular docking simulates the binding of a designed thiophene analogue into the crystal structure of a target protein.[22][23] These simulations predict binding poses and estimate binding affinity, allowing researchers to focus synthetic efforts on compounds with the highest probability of success. This in-silico screening is a self-validating system when paired with experimental validation, ensuring that resources are used efficiently.[23]

Part 4: Characterization of Novel Analogues

The unambiguous characterization of newly synthesized compounds is critical for scientific integrity. A standard suite of spectroscopic and analytical techniques is employed.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to determine the carbon-hydrogen framework of the molecule.[24][25]

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition.[24]

-

Infrared (IR) Spectroscopy: Identifies the presence of key functional groups (e.g., C=O, N-H).[25]

-

X-ray Crystallography: For crystalline solids, this technique provides the definitive three-dimensional structure of the molecule.[24]

This multi-faceted approach ensures that the structure and purity of each novel thiophene analogue are rigorously confirmed before it proceeds to biological evaluation.

References

-

Der Pharma Chemica. (n.d.). Synthesis, properties and biological activity of thiophene: A review. Retrieved from [Link]

-

Wikipedia. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Paal-Knorr Thiophene Synthesis. Retrieved from [Link]

- Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246.

-

Gulea, M., & Gulea, V. (2012). Recent Advances in the Synthesis of Thiophene Derivatives by Cyclization of Functionalized Alkynes. Molecules, 17(7), 8412-8445. Retrieved from [Link]

-

Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. Retrieved from [Link]

-

ResearchGate. (n.d.). Comprehensive Review on Advances in Thiophene Derivative Synthesis and Their Biological Applications. Retrieved from [Link]

-

ResearchGate. (n.d.). Fiesselmann thiophene synthesis. Retrieved from [Link]

-

Grokipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of Bifunctional Thiophenes via Fiesselmann Condensation of Ynone Trifluoroborate Salts. Retrieved from [Link]

-

SlideShare. (n.d.). Synthesis of Furan and Thiophene. Retrieved from [Link]

-

Semantic Scholar. (n.d.). a mini review of thiophene derivatives. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. Retrieved from [Link]

-

Cognizance Journal of Multidisciplinary Studies. (n.d.). The Significance of Thiophene in Medicine: A Systematic Review of the Literature. Retrieved from [Link]

-

ACS Publications. (n.d.). Sequential Regioselective C–H Functionalization of Thiophenes. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 6. Mechanism of Fiesselmann thiophene synthesis. Retrieved from [Link]

-

MDPI. (n.d.). The First Catalytic Direct C–H Arylation on C2 and C3 of Thiophene Ring Applied to Thieno-Pyridines, -Pyrimidines and -Pyrazines. Retrieved from [Link]

-

SciSpace. (n.d.). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea cor. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (n.d.). Synthesis of thiophene and Their Pharmacological Activity. Retrieved from [Link]

-

YouTube. (2021, June 14). Paal knorr synthesis of pyrroles, Furans, thiophenes with Mechanism||Very Easy Method. Retrieved from [Link]

-

European Journal of Chemistry. (n.d.). Synthesis, spectroscopic characterization, crystal structure and pharmacological properties of some novel thiophene-thiourea core derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Paal–Knorr synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Therapeutic Potential of Thiophene Compounds: A Mini-Review. Retrieved from [Link]

-

Royal Society of Chemistry. (2023, January 31). Double C–H bond functionalization for C–C coupling at the β-position of thiophenes using palladium-catalyzed 1,4-migration associated with direct arylation. Retrieved from [Link]

-

National Institutes of Health. (2022, August 29). Green methodologies for the synthesis of 2-aminothiophene. Retrieved from [Link]

-